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Compound of Interest

Compound Name: GLPG1205

Cat. No.: B3047791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GLPG1205 is a potent, selective, and orally bioavailable small molecule antagonist of the G

protein-coupled receptor 84 (GPR84).[1] GPR84 is a Gi/o-coupled receptor primarily expressed

in immune cells, such as neutrophils, macrophages, and microglia, and is implicated in

inflammatory and fibrotic disease processes.[2][3] GLPG1205 has been investigated for its

therapeutic potential in inflammatory conditions, including idiopathic pulmonary fibrosis (IPF)

and inflammatory bowel disease (IBD).[4][5] This guide provides a comprehensive overview of

the chemical structure, physicochemical properties, pharmacology, and key experimental data

related to GLPG1205.

Chemical Structure and Physicochemical Properties
GLPG1205 is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical and Physicochemical Properties of GLPG1205
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Property Value Reference

IUPAC Name

9-(2-cyclopropylethynyl)-2-

[[(2S)-1,4-dioxan-2-

yl]methoxy]-6,7-

dihydropyrimido[6,1-

a]isoquinolin-4-one

CAS Number 1445847-37-9 [1]

Molecular Formula C22H22N2O4

Molecular Weight 378.42 g/mol [1]

Appearance Solid [1]

Solubility Sparingly soluble in DMSO

Pharmacology
Mechanism of Action
GLPG1205 acts as a negative allosteric modulator and functional antagonist of GPR84.[6]

GPR84 is activated by medium-chain fatty acids (MCFAs), which triggers a signaling cascade

through the Gi/o protein pathway.[7] This leads to the inhibition of adenylyl cyclase, a decrease

in intracellular cyclic AMP (cAMP) levels, and downstream effects including calcium

mobilization and activation of the ERK1/2 pathway.[7][8] By antagonizing GPR84, GLPG1205
blocks these signaling events, thereby mitigating the pro-inflammatory and pro-fibrotic effects

associated with GPR84 activation.[9]

Pharmacodynamics
Preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic properties of

GLPG1205. In vitro, GLPG1205 has been shown to inhibit the migration of neutrophils induced

by GPR84 agonists.[5] In vivo, GLPG1205 has shown efficacy in animal models of IBD and

IPF.[4][5]

Table 2: In Vitro Activity of GLPG1205
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Assay Cell Type Agonist IC50 Reference

GTPγS Binding

Membranes from

HEK293 cells

overexpressing

human GPR84

Embelin 54 nM

Neutrophil

Chemotaxis

Isolated human

neutrophils
Embelin 11 nM

Table 3: In Vivo Efficacy of GLPG1205

Animal Model Disease Key Findings Reference

Dextran Sulfate

Sodium (DSS)-

Induced Colitis

(Mouse)

Inflammatory Bowel

Disease

Dose-dependent

reduction in disease

activity, histological

inflammation, and

neutrophil influx.

[5]

Bleomycin-Induced

Pulmonary Fibrosis

(Mouse)

Idiopathic Pulmonary

Fibrosis

Demonstrated anti-

fibrotic effects.
[4][9]

Experimental Protocols
GTPγS Binding Assay
This assay measures the ability of a compound to inhibit agonist-induced binding of

radiolabeled GTPγS to G proteins, providing a measure of receptor activation.

Methodology:

Membrane Preparation: Membranes are prepared from HEK293 cells stably overexpressing

human GPR84.

Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100

mM NaCl, 10 mM MgCl2, and 1 mM GDP, pH 7.4.
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Incubation: Membranes are incubated with the GPR84 agonist (e.g., embelin), varying

concentrations of GLPG1205, and [35S]GTPγS.

Separation: Bound and free [35S]GTPγS are separated by filtration through glass fiber filters.

Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.

Data Analysis: IC50 values are determined by non-linear regression analysis of the

concentration-response curves.[10][11][12]

Neutrophil Chemotaxis Assay
This assay assesses the ability of GLPG1205 to block the migration of neutrophils towards a

chemoattractant.

Methodology:

Neutrophil Isolation: Neutrophils are isolated from fresh human blood.

Chemotaxis Chamber: A Boyden chamber or similar multi-well plate with a porous

membrane is used.

Assay Setup: The lower chamber contains a chemoattractant and GPR84 agonist (e.g.,

embelin), while the upper chamber contains isolated neutrophils pre-incubated with varying

concentrations of GLPG1205.

Incubation: The chamber is incubated to allow neutrophil migration through the membrane.

Quantification: The number of migrated cells in the lower chamber is quantified, often by cell

counting or using a fluorescent dye.

Data Analysis: The inhibitory effect of GLPG1205 is expressed as the concentration that

inhibits migration by 50% (IC50).[13][14][15]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used animal model to study IBD.
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Methodology:

Induction of Colitis: Mice are administered DSS in their drinking water for a defined period to

induce colonic inflammation.

Treatment: GLPG1205 is administered orally to the mice at various doses.

Assessment of Disease Activity: Disease severity is monitored daily by recording body

weight, stool consistency, and the presence of blood in the stool.

Histological Analysis: At the end of the study, colonic tissues are collected for histological

examination to assess inflammation and tissue damage.

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is

measured in the colon tissue.[16][17]

Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to evaluate potential anti-fibrotic therapies.

Methodology:

Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to mice to

induce lung injury and subsequent fibrosis.

Treatment: GLPG1205 is administered orally to the mice.

Assessment of Lung Function: Lung function parameters can be measured at the end of the

study.

Histological Analysis: Lungs are harvested for histological analysis to assess the extent of

fibrosis, often using Masson's trichrome staining.

Hydroxyproline Assay: The collagen content in the lungs is quantified by measuring

hydroxyproline levels, a key component of collagen.[4]
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Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the GPR84 signaling pathway and a general experimental

workflow for evaluating GPR84 antagonists.
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Caption: GPR84 signaling pathway and the inhibitory action of GLPG1205.
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In Vitro Evaluation
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Caption: General experimental workflow for the evaluation of a GPR84 antagonist like

GLPG1205.

Clinical Development
GLPG1205 has undergone Phase I and Phase II clinical trials. Phase I studies in healthy

volunteers demonstrated that GLPG1205 was generally well-tolerated and showed good
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pharmacokinetic and pharmacodynamic profiles. Phase II trials investigated the efficacy and

safety of GLPG1205 in patients with ulcerative colitis and idiopathic pulmonary fibrosis.[4][5]

[18][19] While the trial in ulcerative colitis did not meet its primary efficacy endpoints, the trial in

IPF showed some evidence of a potential treatment effect, although it was not statistically

significant.[4][19]

Conclusion
GLPG1205 is a well-characterized, selective antagonist of GPR84 with demonstrated anti-

inflammatory and anti-fibrotic properties in preclinical models. While its clinical development

has faced challenges, it remains a valuable tool for studying the role of GPR84 in health and

disease. The detailed information on its chemical properties, mechanism of action, and

experimental evaluation provides a solid foundation for further research and potential

development of novel GPR84-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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